O-(3,4,5-Trifluorophenyl)hydroxylamine
Description
O-(3,4,5-Trifluorophenyl)hydroxylamine is a fluorinated aromatic hydroxylamine derivative characterized by a hydroxylamine (-NHOH) group bonded to a 3,4,5-trifluorophenyl ring. The trifluorophenyl moiety introduces significant electronegativity and steric effects, enhancing stability and influencing reactivity in synthetic and catalytic applications. This compound’s structural uniqueness lies in the synergistic interplay between the hydroxylamine group and the fluorine substituents, which distinguishes it from other halogenated or nitrogen-containing analogs .
Properties
Molecular Formula |
C6H4F3NO |
|---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
O-(3,4,5-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2H,10H2 |
InChI Key |
DARXCVJSYJGCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4,5-Trifluorophenyl)hydroxylamine typically involves the reaction of 3,4,5-trifluoronitrobenzene with reducing agents such as tin(II) chloride in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amine, followed by the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
O-(3,4,5-Trifluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include nitroso compounds, primary amines, and substituted trifluorophenyl derivatives .
Scientific Research Applications
O-(3,4,5-Trifluorophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(3,4,5-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluorophenyl ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
O-(3,4,5-Trifluorophenyl)hydroxylamine vs. Diphenylamine Analogs
Diphenylamine derivatives, such as tofenamic acid (a non-steroidal anti-inflammatory drug), share a biphenyl backbone but lack hydroxylamine and fluorine substituents.
This compound vs. 3-Chloro-N-phenyl-phthalimide
3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) features a chloro-substituted phthalimide ring. Unlike this compound, it is used as a monomer for polyimides due to its thermal stability. The hydroxylamine group in the former may offer nucleophilic reactivity, whereas the phthalimide group is electrophilic, highlighting divergent synthetic applications .
Data Table: Key Comparative Properties
Research Findings and Contradictions
- Contradictions in Stability : While fluorinated compounds are generally stable, highlights Triflusal’s degradation, suggesting environmental factors (pH, temperature) may disproportionately affect certain functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
